Bremelanotide

Description

Properties

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHBJDQSGDNCIV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893711 | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189691-06-3 | |

| Record name | Bremelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bremelanotide on Melanocortin Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bremelanotide is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at several subtypes of the melanocortin receptor (MCR) family, a class of G-protein coupled receptors (GPCRs). Its clinical efficacy in treating hypoactive sexual desire disorder (HSDD) is primarily attributed to its activity at the melanocortin-4 receptor (MC4R) within the central nervous system. This document provides a detailed overview of the molecular mechanism of this compound, its receptor interaction profile, the primary downstream signaling cascade it initiates, and the standard experimental protocols used to characterize its pharmacological activity.

Core Mechanism of Action

This compound is a cyclic heptapeptide and a functional agonist of melanocortin receptors.[1] The five melanocortin receptor subtypes (MC1R through MC5R) are involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2] this compound non-selectively activates several of these receptor subtypes.[3]

The therapeutic effect of this compound for HSDD is believed to be mediated by its action on MCRs in the central nervous system, particularly the MC4R and potentially the MC3R.[4] These receptors are expressed in key areas of the brain, including the medial preoptic area (mPOA) of the hypothalamus, which is implicated in modulating sexual behavior and desire.[5] Animal studies suggest that agonism of presynaptic MC4Rs by this compound leads to an increased release of dopamine, an excitatory neurotransmitter that plays a crucial role in the brain's reward and pleasure pathways, thereby enhancing sexual desire and arousal.

Receptor Binding and Functional Activity Profile

This compound exhibits differential affinity and potency across the melanocortin receptor subtypes. The generally accepted order of potency is MC1R > MC4R > MC3R > MC5R, with negligible interaction with MC2R, the adrenocorticotropic hormone (ACTH) receptor. This profile explains some of the drug's ancillary effects; for instance, agonism at MC1R, which is expressed on melanocytes, can lead to increased melanin production and skin hyperpigmentation.

While precise Ki (binding affinity) and EC50 (functional potency) values can vary depending on the specific cell lines and assay conditions used, the following table summarizes the widely reported receptor interaction profile of this compound. For context, data for the related, well-characterized non-selective agonist Melanotan-II (MT-II) is also provided.

| Receptor Subtype | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50) | Reference Compound: Melanotan-II (Ki, nM) | Reference Compound: Melanotan-II (EC50, nM) |

| hMC1R | High | High | 0.16 | 0.16 |

| hMC2R | Negligible | Negligible | >1000 | >1000 |

| hMC3R | Moderate | Moderate | 4.1 | 7.1 |

| hMC4R | High | High | 0.67 | 0.65 |

| hMC5R | Low | Low | 9.0 | 9.3 |

| Table 1: Summary of this compound's Pharmacological Profile at Human Melanocortin Receptors (hMCRs). This compound's profile is described qualitatively based on consistent findings in the literature. Quantitative data for Melanotan-II is provided for comparative purposes. |

Downstream Signaling Pathway

Like the endogenous α-MSH peptide, this compound's binding to MC1R, MC3R, MC4R, and MC5R initiates a canonical Gs-protein signaling cascade. These receptors are coupled to a heterotrimeric Gs protein.

-

Receptor Activation: Agonist (this compound) binding induces a conformational change in the receptor.

-

Gs Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates the enzyme adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, leading to the ultimate cellular response.

Figure 1. this compound-induced Gs-protein signaling pathway.

Key Experimental Methodologies

The binding affinity and functional potency of this compound are typically determined using in vitro receptor binding and cell-based functional assays.

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This assay measures how effectively this compound competes with a radiolabeled ligand for binding to a specific melanocortin receptor subtype. It is the gold standard for determining the binding affinity (Ki) of a compound.

Detailed Experimental Protocol:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express a single human melanocortin receptor subtype (e.g., hMC4R).

-

Cells are cultured and harvested. For membrane preparations, cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer. Alternatively, whole cells can be used.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a high-affinity radioligand, typically [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

Cell membranes or whole cells expressing the receptor of interest.

-

-

Control wells are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like NDP-α-MSH).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and thus the receptor-bound radioligand) while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

After drying, a scintillant is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Figure 2. Experimental workflow for a radioligand binding assay.

Cell-Based Functional Assay for Potency (EC50) Determination

This assay measures the functional consequence of this compound binding to the receptor—specifically, the production of the second messenger cAMP. It is used to determine the agonist potency (EC50) of the compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust technology for this purpose.

Detailed Experimental Protocol:

-

Cell Culture:

-

HEK293 or CHO cells expressing the MCR subtype of interest are seeded into 384-well white microplates and cultured overnight.

-

-

Compound Stimulation:

-

The cell culture medium is removed and replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Serial dilutions of this compound are prepared and added to the wells. Control wells receive only the buffer.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.

-

-

Cell Lysis and cAMP Detection (HTRF):

-

A lysis buffer containing the HTRF detection reagents is added to each well. The reagents typically consist of:

-

cAMP-d2: cAMP labeled with a fluorescent acceptor (d2).

-

Anti-cAMP Cryptate: An anti-cAMP antibody labeled with a fluorescent donor (Europium Cryptate).

-

-

The cell lysate, containing endogenously produced cAMP, competes with the cAMP-d2 for binding to the anti-cAMP antibody.

-

-

Incubation and Measurement:

-

The plate is incubated for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

-

The plate is read on an HTRF-compatible reader. The instrument excites the Europium Cryptate donor (at 337 nm) and measures the emission at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission, resulting from FRET).

-

-

Data Analysis:

-

A high concentration of endogenous cAMP produced by the cells displaces the cAMP-d2 from the antibody, disrupting FRET and leading to a low 665 nm signal. Conversely, low endogenous cAMP results in a high FRET signal.

-

The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the log concentration of this compound.

-

A standard curve is generated using known concentrations of cAMP to convert the signal ratio to absolute cAMP concentrations.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

-

Figure 3. Experimental workflow for a cAMP HTRF functional assay.

Conclusion

This compound exerts its pharmacological effects through agonist activity at melanocortin receptors, most notably MC4R and MC1R. The core mechanism involves the activation of a Gs-protein coupled signaling pathway, leading to the production of intracellular cAMP. Its therapeutic utility in HSDD is linked to its ability to modulate key neuronal circuits involved in sexual desire, likely through the stimulation of dopamine release in the brain. The characterization of its binding affinity (Ki) and functional potency (EC50) relies on robust in vitro methodologies, such as radioligand binding and cAMP accumulation assays, which together provide a comprehensive understanding of its molecular interactions and mechanism of action.

References

- 1. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Neurobiology of Bremelanotide: A Technical Guide to its Role in Modulating Sexual Desire

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying this compound's effects on sexual desire. It details the molecular interactions, key neural circuits, and downstream neurochemical changes that mediate its pro-sexual effects. This document also compiles quantitative data from pivotal clinical and preclinical studies and outlines the experimental protocols employed in this research, offering a comprehensive resource for scientists and professionals in the field of sexual dysfunction and drug development.

Introduction

Hypoactive sexual desire disorder is characterized by a persistent lack of sexual thoughts, fantasies, and desire for sexual activity, leading to personal distress. The neurobiological basis of HSDD is thought to involve an imbalance in the excitatory and inhibitory neural pathways that regulate sexual desire.[1][2] this compound represents a therapeutic approach that targets the excitatory pathways to restore sexual desire.[1] This guide will elucidate the intricate neurobiological cascade initiated by this compound, from receptor binding to the modulation of complex behaviors.

Pharmacodynamics and Mechanism of Action

This compound is a cyclic heptapeptide analog of α-MSH.[3] It functions as a non-selective agonist at several melanocortin receptors (MCRs), with its therapeutic effects on sexual desire primarily attributed to its action on the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R). The binding of this compound to these G protein-coupled receptors, predominantly located in the central nervous system, initiates a cascade of intracellular signaling events.

Signaling Pathway

The binding of this compound to MC4R, which is highly expressed in the medial preoptic area (mPOA) of the hypothalamus, is a critical step in its mechanism of action. This receptor activation is believed to stimulate the release of the excitatory neurotransmitter dopamine in the mPOA. Dopamine plays a crucial role in motivation, reward, and the appetitive aspects of sexual behavior. The increased dopaminergic activity in the mPOA is thought to be a key mediator of the pro-sexual effects of this compound.

Pharmacokinetics

Following subcutaneous administration, this compound is rapidly absorbed, with a bioavailability of approximately 100%.

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour |

| Mean Terminal Half-life (t1/2) | ~2.7 hours |

| Protein Binding | Low |

Table 1: Key Pharmacokinetic Parameters of this compound.

Key Experimental Evidence and Protocols

The understanding of this compound's neurobiology is built upon a foundation of preclinical and clinical research. This section details the methodologies of key experiments that have elucidated its mechanism of action.

Preclinical Animal Models

The primary animal model used to study the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control of the hormonal milieu, which is crucial for studying sexual motivation.

-

Animal Preparation: Adult female rats are ovariectomized to remove endogenous ovarian hormones.

-

Hormone Priming: To induce sexual receptivity, rats are treated with estradiol benzoate followed by progesterone. This mimics the hormonal state of a sexually receptive female.

-

Drug Administration: this compound or a vehicle control is administered subcutaneously.

-

Behavioral Testing: Rats are placed in a testing arena with a sexually experienced male. Appetitive sexual behaviors, such as solicitations, hops, and darts, are quantified as measures of sexual desire. Consummatory behaviors like lordosis (the receptive posture) are also recorded.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This method has been instrumental in demonstrating that this compound increases dopamine levels in the mPOA.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the mPOA of the rat brain.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

c-Fos Immunohistochemistry

The protein c-Fos is an immediate-early gene product that is expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is used to map neuronal activation in the brain. Studies have shown that this compound administration leads to increased c-Fos expression in the mPOA, providing further evidence for its site of action.

-

Drug Administration and Perfusion: Following this compound or vehicle administration, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brain Sectioning: The brains are removed, post-fixed, and sectioned on a cryostat or vibratome.

-

Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The sections are imaged using a fluorescence microscope, and the number of c-Fos-positive cells in the mPOA is quantified.

Functional Magnetic Resonance Imaging (fMRI)

In human studies, fMRI is used to investigate the neural correlates of sexual desire and the effects of this compound. These studies assess changes in brain activity in response to sexual cues.

-

Participant Recruitment: Premenopausal women with HSDD are recruited for the study.

-

Drug Administration: Participants receive a subcutaneous injection of either this compound or a placebo in a double-blind, crossover design.

-

fMRI Scanning: While in the fMRI scanner, participants view erotic and neutral visual stimuli (e.g., videos).

-

Data Acquisition and Analysis: Brain activity is measured by detecting changes in blood-oxygen-level-dependent (BOLD) signals. The data are analyzed to identify brain regions that show differential activation in response to erotic stimuli under the influence of this compound versus placebo.

Clinical Efficacy

The efficacy of this compound for the treatment of HSDD in premenopausal women was established in two pivotal Phase 3 clinical trials, known as the RECONNECT studies (Studies 301 and 302).

| Endpoint | Study 301 (this compound vs. Placebo) | Study 302 (this compound vs. Placebo) | Integrated Analysis (this compound vs. Placebo) |

| Change in Female Sexual Function Index-Desire Domain (FSFI-D) Score | 0.30 (p<0.001) | 0.42 (p<0.001) | 0.35 (p<0.001) |

| Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score | -0.37 (p<0.001) | -0.29 (p=0.005) | -0.33 (p<0.001) |

Table 2: Co-primary Efficacy Endpoints from the RECONNECT Studies.

Safety and Tolerability

The most common adverse events reported in the RECONNECT studies were generally mild to moderate in severity.

| Adverse Event | This compound (%) | Placebo (%) |

| Nausea | 39.9 | 1.3 |

| Flushing | 20.4 | 0.3 |

| Headache | 11.0 | 1.8 |

Table 3: Common Adverse Events in the RECONNECT Studies.

Conclusion

This compound offers a targeted approach to the treatment of HSDD by modulating key neurobiological pathways involved in sexual desire. Its action as a melanocortin receptor agonist in the medial preoptic area, leading to the release of dopamine, provides a clear mechanistic rationale for its pro-sexual effects. The convergence of evidence from preclinical animal models, in vivo neurochemical studies, and human functional neuroimaging, alongside robust clinical trial data, establishes a comprehensive understanding of this compound's neurobiology. This technical guide provides a detailed overview of this evidence and the methodologies used to obtain it, serving as a valuable resource for the scientific and drug development communities.

References

- 1. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

Bremelanotide as a Melanocortin 4 Receptor Agonist: A Technical Guide

Abstract

Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist at melanocortin receptors, with a notable affinity for the melanocortin 4 receptor (MC4R). Primarily approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is centered on the activation of central nervous system pathways that modulate sexual desire and arousal. This document provides a comprehensive technical overview of this compound's pharmacology, including its mechanism of action, quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound is a non-selective agonist of the melanocortin receptors (MCRs), binding to several subtypes.[1] The order of potency for this compound is MC1R, MC4R, MC3R, MC5R, and MC2R.[2] At therapeutic concentrations, its binding to the MC1R and MC4R subtypes is considered most relevant.[3] The MC1R is primarily expressed on melanocytes, and its activation can lead to increased skin pigmentation, a known side effect of the drug.[2]

The therapeutic effects of this compound for HSDD are attributed to its agonist activity at the MC4R, which is expressed in numerous areas of the central nervous system.[2] Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons within the medial preoptic area (mPOA) of the hypothalamus is a key component of its mechanism. The mPOA is a critical region for the regulation of sexual behavior.

Activation of the MC4R, a G-protein coupled receptor (GPCR), stimulates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to neuronal activation. This signaling cascade is believed to enhance the release of neurotransmitters, particularly dopamine, in the mPOA. Increased dopaminergic activity in these neural circuits is strongly associated with an increase in sexual desire and motivation.

Quantitative Data

The pharmacological profile of this compound is defined by its binding affinity and functional potency at melanocortin receptors, its pharmacokinetic properties following subcutaneous administration, and its clinical efficacy in pivotal trials.

Table 1: this compound Receptor Binding and Functional Potency Profile

| Receptor Subtype | Binding Affinity / Potency Rank | Comments |

| MC1R | 1 | Agonism is associated with the side effect of hyperpigmentation. |

| MC4R | 2 | Agonism is considered the primary mechanism for treating HSDD. |

| MC3R | 3 | Contributes to effects on sexual function. |

| MC5R | 4 | Lower affinity relative to MC1, MC3, and MC4 receptors. |

| MC2R | 5 (Negligible) | This compound does not effectively bind to or activate the ACTH receptor. |

Table 2: Pharmacokinetic Properties of this compound

The following parameters were determined following a single 1.75 mg subcutaneous dose in premenopausal women.

| Parameter | Value (Mean ± SD or Range) | Reference(s) |

| Bioavailability (SC) | ~100% | |

| Tmax (Time to Peak Conc.) | 1.0 hours (0.5 - 1.0 hours) | |

| Cmax (Peak Plasma Conc.) | 72.8 ng/mL | |

| AUC (Area Under the Curve) | 276 hr*ng/mL | |

| Plasma Protein Binding | 21% | |

| Volume of Distribution (Vd) | 25.0 ± 5.8 L | |

| Elimination Half-Life (t1/2) | 2.7 hours (1.9 - 4.0 hours) | |

| Clearance (CL) | 6.5 ± 1.0 L/hr | |

| Excretion | 64.8% (Urine), 22.8% (Feces) |

Table 3: Efficacy Results from Phase 3 RECONNECT Studies

The two identical, randomized, placebo-controlled Phase 3 trials (Study 301 and Study 302) evaluated the efficacy of 1.75 mg this compound vs. placebo over 24 weeks in premenopausal women with HSDD.

| Efficacy Endpoint | Study | This compound (Mean Change) | Placebo (Mean Change) | Treatment Difference | P-Value |

| FSFI-Desire Domain Score ¹ | Study 301 | N/A | N/A | 0.30 | <.001 |

| Study 302 | N/A | N/A | 0.42 | <.001 | |

| Integrated | N/A | N/A | 0.35 | <.001 | |

| FSDS-DAO Item 13 Score ² | Study 301 | N/A | N/A | -0.37 | <.001 |

| Study 302 | N/A | N/A | -0.29 | =.005 | |

| Integrated | N/A | N/A | -0.33 | <.001 |

¹Female Sexual Function Index-Desire Domain (FSFI-D) score measures change in sexual desire. A positive change indicates improvement. ²Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 measures distress related to low sexual desire. A negative change indicates improvement.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the MC4R using a competitive displacement assay.

Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the MC4R.

Materials:

-

Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing human MC4R.

-

Radioligand: [125I]-NDP-α-MSH (a high-affinity, non-selective melanocortin agonist).

-

Competitor: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Instrumentation: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a gamma counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing MC4R in a lysis buffer and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled ligand.

-

Competitive Binding: Membranes + Radioligand + Serial dilutions of this compound.

-

-

Incubation: Add a fixed, sub-saturating concentration of [125I]-NDP-α-MSH (typically at or below its Kd) to all wells. Add the appropriate competitor or buffer. Finally, add the membrane preparation to initiate the binding reaction.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters for each well using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. What is the therapeutic class of this compound Acetate? [synapse.patsnap.com]

- 2. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Bremelanotide (PT-141): A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Executive Summary

Bremelanotide, also known as PT-141, is a first-in-class synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central nervous system to modulate pathways associated with sexual desire and arousal. Developed by Palatin Technologies, its journey from an unexpected discovery during tanning research to a U.S. Food and Drug Administration (FDA)-approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women represents a significant advancement in sexual medicine. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Origins

The discovery of PT-141's effects on sexual function was serendipitous. It originated from research in the 1980s at the University of Arizona on synthetic analogs of α-MSH, aimed at developing sunless tanning agents.[1] One such analog, Melanotan II, was observed to induce spontaneous erections as an unexpected side effect in male volunteers during early clinical testing.[2]

Recognizing this potential, researchers at Palatin Technologies modified Melanotan II to create a new compound that retained the pro-erectile effects while minimizing the pigmentary influence.[3] This led to the development of this compound (PT-141), a cyclic heptapeptide derivative of Melanotan II.[4] Unlike its predecessor, PT-141 was specifically optimized for its effects on sexual arousal, acting centrally within the brain rather than through the vascular system.[5]

Mechanism of Action

This compound is a non-selective agonist of several melanocortin receptors (MCRs), with a binding potency order of MC1R > MC4R > MC3R > MC5R > MC2R. Its therapeutic effects on sexual desire are primarily attributed to its agonist activity at the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are densely expressed in key areas of the central nervous system.

The medial preoptic area (mPOA) of the hypothalamus is a critical brain region for modulating sexual behaviors. Animal studies suggest that this compound activates presynaptic MC4Rs on neurons within the mPOA. This activation triggers a downstream signaling cascade, leading to an increased release of the neurotransmitter dopamine. Dopamine is a key component of the brain's reward and motivation circuitry and is strongly implicated in modulating sexual desire and arousal.

Signaling Pathway

Activation of the MC4R, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal activity and neurotransmitter release. Other signaling pathways, including Gq/11/phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) activation, have also been associated with MC4R stimulation.

Preclinical Development

Preclinical studies were crucial in establishing the pharmacological profile of this compound and its specific effects on female sexual behavior.

Key Preclinical Model: Ovariectomized, Hormone-Primed Female Rats

A key experimental model utilized ovariectomized female rats, which allows for precise control over the hormonal environment. This model enables the assessment of appetitive (proceptive) sexual behaviors, which are considered analogous to sexual desire in humans.

Experimental Protocol:

-

Subjects: Adult female Long-Evans rats are ovariectomized.

-

Hormone Priming: To induce sexual receptivity, rats are treated with subcutaneous injections of estradiol benzoate followed by progesterone approximately 48 and 4 hours before testing, respectively.

-

Drug Administration: this compound (e.g., doses of 50, 100, 200 µg/kg) or a saline vehicle is administered subcutaneously shortly before the behavioral test.

-

Behavioral Testing: Females are placed in specialized testing chambers (e.g., bilevel pacing chambers) with a sexually vigorous male.

-

Outcome Measures: Appetitive behaviors are quantified, including:

-

Solicitations: Head-to-head contact with the male followed by an abrupt departure.

-

Hops and Darts: Distinctive hopping and darting movements.

-

Pacing: The female's control over the timing of sexual contact. Consummatory behaviors like the lordosis posture (a reflexive posture indicating receptivity to mounting) are also measured.

-

Key Findings: Preclinical studies consistently demonstrated that this compound significantly and selectively increased appetitive sexual behaviors, such as solicitations, in female rats without affecting the reflexive lordosis posture. This selective effect on proceptive behaviors provided strong evidence that this compound acts on the motivational or "desire" components of sexual response, forming the basis for its development for HSDD.

Clinical Development

The clinical development program for this compound involved a comprehensive series of Phase 1, 2, and 3 trials to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

This compound is administered via subcutaneous injection. Its pharmacokinetic properties are summarized in the table below.

| Parameter | Value | Citation(s) |

| Bioavailability | ~100% | |

| Time to Peak Plasma Conc. (Tmax) | ~1.0 hour (range: 0.5-1.0 hours) | |

| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | |

| Area Under the Curve (AUC) | 276 hr*ng/mL | |

| Plasma Protein Binding | 21% | |

| Metabolism | Hydrolysis of peptide bonds | |

| Elimination Half-Life (t½) | ~2.7 hours (range: 1.9-4.0 hours) | |

| Excretion | 64.8% in urine, 22.8% in feces |

Phase 2 Clinical Trial (NCT01382719)

A key Phase 2b dose-finding study evaluated the efficacy and safety of subcutaneously administered this compound in premenopausal women with HSDD and/or Female Sexual Arousal Disorder (FSAD).

Experimental Protocol:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: 327 premenopausal women with HSDD or FSAD.

-

Intervention: Patients were randomized to receive placebo or this compound at doses of 0.75 mg, 1.25 mg, or 1.75 mg, self-administered subcutaneously on an as-needed basis over 12 weeks.

-

Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) per month.

-

Secondary Endpoints: Changes in the Female Sexual Function Index (FSFI) total score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score.

Key Phase 2 Efficacy Results:

| Endpoint (Change from Baseline) | Placebo | This compound (1.25/1.75 mg pooled) | P-value | Citation(s) |

| Satisfying Sexual Events / Month | +0.2 | +0.7 | 0.0180 | |

| FSFI Total Score | +1.9 | +3.6 | 0.0017 | |

| FSDS-DAO Total Score | -6.8 | -11.1 | 0.0014 |

The results of this trial demonstrated a dose-responsive improvement in sexual function and a reduction in distress, with the 1.75 mg dose showing an optimal balance of efficacy and tolerability, which was selected for the Phase 3 program.

Phase 3 Clinical Trials (The RECONNECT Studies)

The efficacy and safety of this compound were definitively established in two identical, pivotal Phase 3 trials, known as the RECONNECT studies (NCT02333071 and NCT02338960).

Experimental Protocol:

-

Design: Two identical randomized, double-blind, placebo-controlled, multicenter trials.

-

Participants: A total of 1,247 premenopausal women with acquired, generalized HSDD were included in the safety population.

-

Intervention: Patients were randomized 1:1 to receive either this compound 1.75 mg or placebo, self-administered subcutaneously via an autoinjector on an as-needed basis for 24 weeks.

-

Co-Primary Efficacy Endpoints:

-

Change from baseline to end-of-study in the FSFI-Desire Domain (FSFI-D) score.

-

Change from baseline to end-of-study in the score for distress related to low sexual desire (FSDS-DAO Item 13).

-

Methodology for Primary Endpoints:

-

Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of sexual function over the past four weeks. The Desire domain consists of two questions, with a final score ranging from 1.2 to 6.0.

-

Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A validated scale to measure distress related to sexual dysfunction. Item 13 specifically asks, "How often did you feel bothered by low sexual desire?". The score is reversed for analysis, so a negative change indicates improvement.

Key Phase 3 Efficacy Results (Integrated Data):

| Endpoint (Change from Baseline) | Placebo | This compound 1.75 mg | P-value | Citation(s) |

| FSFI-Desire Domain Score | - | +0.35 | <0.001 | |

| FSDS-DAO Item 13 Score (Distress) | - | -0.33 | <0.001 |

The RECONNECT studies successfully met both co-primary endpoints, demonstrating that this compound produced statistically significant and clinically meaningful improvements in sexual desire and reductions in associated distress compared to placebo.

Safety and Tolerability

Across the clinical development program, this compound was generally well-tolerated. The most common adverse events are summarized below.

| Adverse Event | Placebo Incidence (%) | This compound 1.75 mg Incidence (%) | Citation(s) |

| Nausea | 1.3% | 40.0% | |

| Flushing | 1.3% | 20.3% | |

| Injection Site Reactions | 0.5% | 13.0% | |

| Headache | 1.9% | 11.3% | |

| Vomiting | - | 4.8% |

Nausea was typically mild to moderate and most common with the initial doses. A transient increase in blood pressure, peaking within 4 hours post-dose and returning to baseline by 8-10 hours, was also observed.

Regulatory Approval and Timeline

The successful outcomes of the Phase 3 RECONNECT studies formed the basis of the New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).

On June 21, 2019 , the FDA approved this compound, marketed under the brand name Vyleesi®, for the treatment of acquired, generalized HSDD in premenopausal women. This marked a significant milestone, providing a new, as-needed pharmacological treatment option for a condition with significant unmet medical need.

Conclusion

The development of this compound (PT-141) from a serendipitous observation to an FDA-approved therapy is a testament to targeted drug design and rigorous clinical evaluation. By acting on central melanocortin pathways, it offers a novel mechanism of action for treating hypoactive sexual desire disorder that is distinct from hormonal or vascular approaches. The comprehensive preclinical and clinical data demonstrate its efficacy in increasing sexual desire and reducing related distress, supported by a well-characterized safety profile. For researchers and drug development professionals, the story of this compound serves as a compelling case study in neuropeptide pharmacology and the successful translation of a CNS-acting agent to address complex conditions like female sexual dysfunction.

References

- 1. Female Sexual Function Index (FSFI) | Evidence-based Care [ebchelp.blueprint.ai]

- 2. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apta.org [apta.org]

- 5. This compound | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bremelanotide's Action on Central Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH) and a potent agonist at melanocortin receptors.[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the modulation of central nervous system (CNS) pathways that govern sexual desire and arousal.[3][4][5] This document provides a detailed examination of this compound's effects on these neural circuits, summarizing key quantitative data, outlining experimental protocols used in its study, and visualizing the core signaling pathways. Unlike erectogenic agents that primarily target the vascular system, this compound's effects are centrally mediated.

Core Mechanism of Action: Melanocortin Receptor Agonism

This compound functions as a non-selective agonist of melanocortin receptors (MCRs), which are G-protein coupled receptors. Its therapeutic effects in HSDD are primarily attributed to its action on the melanocortin-4 receptor (MC4R), though it also binds to other MCR subtypes.

-

Receptor Subtypes and Binding: this compound binds to multiple MCRs with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R.

-

Central Action: Upon subcutaneous administration, this compound crosses the blood-brain barrier to exert its effects. The activation of MC4Rs, predominantly expressed in key brain regions like the medial preoptic area (mPOA) of the hypothalamus, is crucial for its pro-sexual effects.

Downstream Signaling Cascade

Activation of the MC4R by this compound initiates a downstream signaling cascade that is hypothesized to increase the release of dopamine, a key neurotransmitter in reward and motivation pathways.

Key CNS Pathways and Neurotransmitter Modulation

Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons in the mPOA leads to an increased release of dopamine. This dopaminergic surge in brain regions associated with motivation and reward is a cornerstone of its therapeutic effect.

Dopaminergic Pathways

This compound stimulates the release of dopamine in several critical brain areas involved in regulating the motivational, arousal, and appetitive aspects of sexual behavior. These regions include:

-

Medial Preoptic Area (mPOA)

-

Nucleus Accumbens

-

Ventral Tegmental Area (VTA)

-

Arcuate Nucleus

-

Medial and Basolateral Amygdala

This modulation of the mesolimbic dopamine pathway, often referred to as the brain's reward circuit, is believed to enhance sexual motivation and desire.

Interaction with Other Neurotransmitters

Beyond dopamine, this compound also influences other neurotransmitter systems:

-

Serotonin: The drug may modulate serotonin levels, which often has an inhibitory effect on sexual desire. By counteracting this inhibition, this compound provides a more balanced approach to enhancing sexual desire.

-

Oxytocin: There is evidence suggesting an interplay between the melanocortin and oxytocin systems. Oxytocin neurons express melanocortin receptors, and activation of these neurons can facilitate sexual behavior. Dopamine release may lie upstream of oxytocin pathways, suggesting a hierarchical activation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data from clinical trials.

Table 1: Pharmacokinetics of Subcutaneous this compound

| Parameter | Value | Source |

| Bioavailability | 100% | |

| Time to Peak Plasma Conc. (Tmax) | ~1.0 hour (range: 0.5-1.0) | |

| Mean Peak Plasma Conc. (Cmax) | 72.8 ng/mL | |

| Area Under the Curve (AUC) | 276 hr*ng/mL | |

| Mean Volume of Distribution | 25.0 ± 5.8 L | |

| Plasma Protein Binding | 21% | |

| Elimination Half-life | ~2.7 hours (range: 1.9-4.0) | |

| Mean Clearance | 6.5 ± 1.0 L/hr |

Table 2: Efficacy in Phase 3 RECONNECT Studies (vs. Placebo)

| Endpoint | Study 301 (Change from Baseline) | Study 302 (Change from Baseline) | Integrated (Change from Baseline) | Source |

| Increase in Sexual Desire | 0.30 (P < .001) | 0.42 (P < .001) | 0.35 (P < .001) | |

| Reduction in Distress | -0.37 (P < .001) | -0.29 (P = .005) | -0.33 (P < .001) | |

| Effect Size (vs. Placebo) - Desire | 0.29 - 0.43 | 0.29 - 0.43 | N/A | |

| Effect Size (vs. Placebo) - Distress | 0.26 - 0.32 | 0.26 - 0.32 | N/A |

Experimental Protocols

The understanding of this compound's CNS effects is built on various preclinical and clinical experimental designs.

Preclinical Animal Models

-

Objective: To assess the effects of this compound on appetitive and consummatory sexual behaviors and identify the neuroanatomical sites of action.

-

Methodology:

-

Subjects: Ovariectomized, hormone-primed female rats are used to control for hormonal cycle variability.

-

Drug Administration: this compound is administered peripherally (subcutaneous injection) or directly into specific brain regions (e.g., lateral ventricles, mPOA) via cannula.

-

Behavioral Assessment: Appetitive sexual behaviors (solicitations, hops, darts) and consummatory behaviors (lordosis) are quantified in the presence of a male rat.

-

Neurochemical Analysis: Techniques like in-vivo microdialysis are used to measure extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions following drug administration.

-

Neural Activation Mapping: Immunohistochemical detection of proteins like c-Fos, a marker of neural activation, is used to map brain regions activated by this compound.

-

Human Clinical Trials (Phase 3 RECONNECT Example)

-

Objective: To evaluate the efficacy and safety of as-needed, subcutaneous this compound for the treatment of HSDD in premenopausal women.

-

Methodology:

-

Design: Two identical, randomized, double-blind, placebo-controlled trials (Study 301 and 302).

-

Participants: Premenopausal women diagnosed with acquired, generalized HSDD. The majority of participants were white and from U.S. sites.

-

Intervention: Participants self-administered either this compound (1.75 mg) or a placebo subcutaneously, as needed, prior to anticipated sexual activity.

-

Efficacy Endpoints: Co-primary endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 (measuring distress).

-

Safety Assessment: Adverse events were monitored throughout the study. The most common were nausea, flushing, and headache. Blood pressure was also monitored due to the known effects of MCR stimulation.

-

Conclusion

This compound represents a targeted CNS-based therapy for HSDD. Its mechanism of action, centered on the activation of MC4Rs in key hypothalamic regions, leads to the modulation of crucial neurochemical pathways. Specifically, it enhances the dopaminergic signaling associated with sexual motivation and reward while potentially mitigating the inhibitory effects of serotonin. The quantitative data from extensive clinical trials support its efficacy in increasing sexual desire and reducing associated distress. The experimental protocols, from preclinical animal models to large-scale human trials, have provided a robust framework for understanding its central effects, solidifying its role as a novel pharmacological approach to female sexual dysfunction.

References

- 1. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. What is this compound Acetate used for? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Peptide Sequence of Bremelanotide

This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, and associated physicochemical and pharmacological properties of Bremelanotide. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as PT-141, is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It functions as a non-selective agonist for several melanocortin receptors, with a notable affinity for the MC3 and MC4 receptors in the central nervous system.[1][4] This activity is believed to modulate pathways associated with sexual desire and arousal. This compound is a cyclic heptapeptide lactam and was developed from Melanotan II. It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

Molecular Structure and Peptide Sequence

This compound is a cyclic peptide composed of seven amino acids. Its structure includes a lactam bridge formed between the aspartic acid and lysine residues.

Peptide Sequence: The amino acid sequence of this compound is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.

Chemical Structure: The chemical structure of this compound is characterized by its cyclic nature, which contributes to its stability and pharmacological activity.

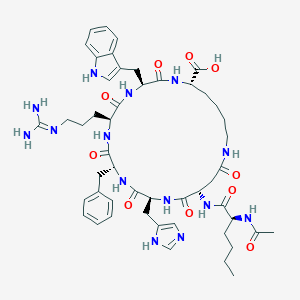

Caption: Molecular structure of this compound highlighting the cyclic peptide backbone.

Physicochemical and Pharmacokinetic Properties

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₈N₁₄O₁₀ | |

| Molecular Weight | 1025.18 g/mol | |

| Appearance | Lyophilized powder | |

| CAS Number | 189691-06-3 |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability (Subcutaneous) | ~100% | |

| Half-life | Approximately 2.7 hours (range: 1.9-4.0 hours) | |

| Time to Peak Plasma Concentration (Tmax) | 1.0 hour (range: 0.5-1.0 hours) | |

| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | |

| Area Under the Curve (AUC) | 276 hr*ng/mL | |

| Volume of Distribution | 25.0 ± 5.8 L | |

| Clearance | 6.5 ± 1.0 L/hr | |

| Protein Binding | 21% | |

| Excretion | 64.8% in urine, 22.8% in feces |

Mechanism of Action and Signaling Pathway

This compound is a melanocortin receptor agonist with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R. Its therapeutic effect in treating HSDD is primarily attributed to its agonist activity at the MC3 and MC4 receptors within the central nervous system. Activation of these receptors in the hypothalamus is thought to modulate the release of neurotransmitters, such as dopamine, which play a crucial role in sexual motivation and arousal. Unlike other treatments for sexual dysfunction that target the vascular system, this compound acts centrally.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS), often followed by cyclization in the liquid phase.

General Solid-Phase Synthesis Workflow:

-

Resin Preparation: A suitable resin, such as 2-CTC Resin or Wang Resin, is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is attached to the resin. Subsequent protected amino acids are sequentially coupled using a coupling agent like DCC/HOBt or HBTU/HOBt.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.

-

Acetylation: After the final amino acid is coupled, the N-terminus is acetylated using acetic anhydride.

-

Cleavage from Resin: The protected peptide is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Cyclization: The linear peptide undergoes intramolecular cyclization to form the lactam bridge between the aspartic acid and lysine side chains.

-

Purification: The crude cyclic peptide is purified using high-performance liquid chromatography (HPLC).

-

Lyophilization: The purified this compound is lyophilized to obtain a stable powder.

Caption: Experimental workflow for the synthesis and purification of this compound.

An ultra-sensitive method for quantifying this compound in plasma samples involves ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Protocol Outline:

-

Sample Preparation: this compound is isolated from plasma via protein precipitation.

-

Chromatographic Separation: The extracted sample is injected into a UHPLC system for separation.

-

Mass Spectrometric Detection: Quantification is performed using a mass spectrometer with positive heated electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode.

-

Data Analysis: A calibration curve is generated to determine the concentration of this compound in the plasma samples. The lower limit of quantification (LLOQ) for this method has been reported to be as low as 10 pg/mL.

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of this compound.

Example Phase I Clinical Trial Design:

-

Study Type: Placebo-controlled, randomized, double-blind, crossover study.

-

Participants: Healthy male and female subjects.

-

Intervention: Administration of a single dose of this compound (e.g., 20 mg intranasally or a subcutaneous dose) or placebo.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose for pharmacokinetic evaluation.

-

Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., UHPLC-MS/MS), and pharmacokinetic parameters are calculated.

References

Bremelanotide's Neuromodulatory Role in Dopamine and Serotonin Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, with a particularly high affinity for the melanocortin-4 receptor (MC4R).[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the complex interplay of neurotransmitter systems within the central nervous system.[3][4] This technical guide provides an in-depth exploration of this compound's role in modulating dopamine and serotonin, two key neurotransmitters implicated in sexual desire and motivation. Drawing from preclinical and clinical research, this document outlines the current understanding of its mechanism of action, presents available data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Central Hypothesis

The prevailing hypothesis for this compound's therapeutic effect in HSDD centers on its ability to rebalance the intricate neural circuits governing sexual desire.[1] This is thought to be achieved primarily through the modulation of excitatory and inhibitory neurotransmitter systems, with a significant focus on dopamine and serotonin. Animal studies suggest that this compound's activation of MC4Rs, particularly in the medial preoptic area (mPOA) of the hypothalamus, leads to an increase in dopamine release. Dopamine is a critical neurotransmitter in the brain's reward and motivation pathways, and its heightened activity in the mPOA is associated with increased sexual motivation.

Concurrently, this compound is believed to modulate serotonergic pathways. While the precise nature of this interaction is still under investigation, it is theorized that this compound may counteract the generally inhibitory effects of serotonin on sexual desire. This dual mechanism of enhancing a key excitatory neurotransmitter (dopamine) while potentially dampening an inhibitory one (serotonin) is thought to be the cornerstone of its pro-sexual effects.

Mechanism of Action: A Focus on Melanocortin-4 Receptor (MC4R) Signaling

This compound is a non-selective agonist of several melanocortin receptor subtypes, but its action at the MC4R is considered most relevant for its effects on sexual function. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in various regions of the brain, including the hypothalamus, which is a key area for regulating sexual behavior.

Downstream Signaling Cascade

Upon binding to the MC4R, this compound initiates a cascade of intracellular signaling events. This process is believed to involve the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately leading to neuronal excitation and increased neurotransmitter release. The specific ion channels and synaptic proteins involved in the this compound-induced release of dopamine are a subject of ongoing research.

Quantitative Data on Neurotransmitter Modulation

While the qualitative effects of this compound on dopamine are well-described in the literature, specific quantitative data from preclinical studies, such as percentage increase in dopamine levels in the mPOA, are not consistently reported in publicly available abstracts and review articles. The following tables are representative of the type of data that would be generated in preclinical studies investigating the effects of this compound on dopamine and serotonin.

Table 1: Representative Preclinical Data on this compound-Induced Dopamine Release in the Medial Preoptic Area (mPOA)

| Treatment Group | Dose (mg/kg, s.c.) | Mean Dopamine Increase (%) | Standard Deviation | p-value vs. Vehicle |

| Vehicle | 0 | 5 | ± 2.1 | - |

| This compound | 0.5 | 50 | ± 8.5 | < 0.05 |

| This compound | 1.0 | 120 | ± 15.2 | < 0.01 |

| This compound | 2.0 | 250 | ± 25.8 | < 0.001 |

Note: The data in this table is illustrative and based on the qualitative descriptions of this compound's effects found in the scientific literature. Specific quantitative values would need to be extracted from the full text of preclinical studies.

Table 2: Representative Preclinical Data on this compound's Effect on Serotonin Levels in the Hypothalamus

| Treatment Group | Dose (mg/kg, s.c.) | Mean Serotonin Change (%) | Standard Deviation | p-value vs. Vehicle |

| Vehicle | 0 | -2 | ± 1.5 | - |

| This compound | 1.0 | -15 | ± 4.2 | < 0.05 |

Note: The data in this table is illustrative and reflects the hypothesis that this compound may modulate serotonin to counteract its inhibitory effects. The actual quantitative effects require further investigation and are not well-documented in publicly available literature.

Experimental Protocols

The primary method for assessing real-time changes in neurotransmitter levels in specific brain regions in preclinical models is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol provides a generalized methodology for conducting in vivo microdialysis experiments to measure this compound-induced changes in dopamine and serotonin in the mPOA of a rat model.

Objective: To quantify extracellular levels of dopamine and serotonin in the mPOA of conscious, freely-moving rats following systemic administration of bremelelanotide.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannulae

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (ECD)

-

Fraction collector

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Secure the animal in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the mPOA. Stereotaxic coordinates for the mPOA in rats are approximately -0.26 mm posterior to bregma, ±0.7 mm lateral to the midline, and 8.2 mm ventral from the skull surface.

-

Secure the cannula with dental acrylic.

-

Allow the animal to recover for a minimum of 7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPOA.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

-

Collect at least three stable baseline samples before drug administration.

-

-

This compound Administration and Sample Collection:

-

Administer this compound subcutaneously (s.c.) at the desired doses.

-

Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3 hours) post-injection.

-

-

Sample Analysis (HPLC-ECD):

-

Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine and serotonin.

-

The mobile phase composition, column type, and electrode potential are optimized for the detection of dopamine and serotonin.

-

-

Data Analysis:

-

Calculate the concentration of dopamine and serotonin in each sample.

-

Express the post-injection neurotransmitter levels as a percentage change from the mean baseline levels.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Logical Relationships and Broader Implications

The modulation of dopamine and serotonin by this compound is not an isolated event but rather part of a complex interplay of neural circuits. The activation of MC4R in the mPOA and the subsequent increase in dopamine likely influences downstream pathways involved in reward, motivation, and attention, all of which are crucial components of sexual desire. The precise relationship between MC4R activation and the modulation of serotonin systems warrants further investigation to fully elucidate the complete mechanism of action.

Conclusion and Future Directions

This compound's role in modulating dopamine and serotonin pathways provides a compelling neurobiological basis for its efficacy in treating HSDD. The primary mechanism appears to be the agonism of MC4Rs in key brain regions such as the mPOA, leading to an increase in the excitatory neurotransmitter dopamine. The concurrent modulation of the inhibitory neurotransmitter serotonin likely contributes to the overall pro-sexual effect.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on both dopamine and serotonin release in various brain regions. Further elucidation of the downstream signaling pathways and the specific neuronal circuits involved will provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of more targeted and effective therapies for sexual dysfunction.

References

- 1. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of ouabain applied by intrastriatal microdialysis on the in vivo release of dopamine, acetylcholine, and amino acids in the brain of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Bremelanotide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bremelanotide is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH) and a potent agonist of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R).[1] It has been investigated for its pro-sexual effects and is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth overview of the preclinical research on this compound in animal models, focusing on its effects on female sexual behavior and the underlying neurobiological mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Signaling Pathways

This compound exerts its effects primarily through the activation of MC4Rs in the central nervous system.[1] The medial preoptic area (mPOA) of the hypothalamus, a critical region for the regulation of female sexual behavior, shows high expression of MC4R.[1] Animal studies suggest that this compound binds to these presynaptic MC4Rs, leading to an increase in the release of the neurotransmitter dopamine (DA) in the mPOA.[1][2] Dopamine is a key excitatory neurotransmitter known to play a crucial role in sexual motivation and desire. This proposed signaling cascade forms the neurobiological basis for this compound's observed effects on appetitive sexual behaviors.

This compound's proposed mechanism of action in the mPOA.

Efficacy in Animal Models of Female Sexual Behavior

Preclinical studies have consistently demonstrated the efficacy of this compound in enhancing female sexual motivation in rodent models. The primary model used is the ovariectomized (OVX), hormone-primed female rat, which provides a controlled system to study the effects of compounds on sexual behavior.

Quantitative Data on Behavioral Endpoints

The following tables summarize the key quantitative findings from a pivotal study by Pfaus et al. (2004) that investigated the dose-dependent effects of subcutaneously administered this compound on various sexual behaviors in OVX, estradiol- and progesterone-primed female Long-Evans rats.

Table 1: Effect of this compound on Appetitive Sexual Behaviors in Female Rats

| Treatment Group (Subcutaneous) | Dose (µg/kg) | Mean Number of Solicitations (± SEM) | Mean Number of Hops/Darts (± SEM) |

| Vehicle (Saline) | 0 | 15.2 ± 3.1 | 18.5 ± 4.2 |

| This compound | 50 | 20.1 ± 4.5 | 22.3 ± 5.1 |

| This compound | 100 | 35.6 ± 5.8 | 38.1 ± 6.3 |

| This compound | 200 | 39.8 ± 6.1 | 42.5 ± 6.8 |

| * Indicates a statistically significant increase compared to the vehicle-treated group (P < 0.05). |

Table 2: Effect of this compound on Consummatory and General Motor Behaviors in Female Rats

| Treatment Group (Subcutaneous) | Dose (µg/kg) | Lordosis Quotient (%) (± SEM) | Pacing (Number of Level Changes) (± SEM) |

| Vehicle (Saline) | 0 | 95.2 ± 2.1 | 10.1 ± 2.3 |

| This compound | 50 | 96.3 ± 1.9 | 9.8 ± 2.1 |

| This compound | 100 | 94.8 ± 2.5 | 10.5 ± 2.6 |

| This compound | 200 | 95.1 ± 2.3 | 9.5 ± 2.2 |

| No statistically significant differences were observed between any of the groups for these measures. |

These data highlight that this compound selectively enhances appetitive sexual behaviors (solicitations and hops/darts), which are considered analogous to sexual desire in humans, without affecting the consummatory aspect of sexual behavior (lordosis) or general motor activity (pacing).

Neurochemical Effects: Dopamine Release in the mPOA

Experimental Protocols

Ovariectomized, Hormone-Primed Female Rat Model of Sexual Behavior

This model is a standard in the field for assessing the effects of pharmacological agents on female sexual behavior.

Experimental Workflow:

Workflow for assessing this compound's effects on female rat sexual behavior.

Methodology Details:

-

Animals: Adult, female Long-Evans rats are typically used.

-

Surgery: Rats are bilaterally ovariectomized under anesthesia and allowed to recover for at least one week.

-

Hormone Priming: To induce sexual receptivity, rats are injected subcutaneously with estradiol benzoate (e.g., 10 µg) 48 hours prior to behavioral testing, followed by a subcutaneous injection of progesterone (e.g., 500 µg) 4 hours before testing.

-

Drug Administration: this compound or vehicle is administered, typically via subcutaneous injection, at a specified time before the behavioral test.

-

Behavioral Arena: A bilevel pacing chamber is often used. This apparatus allows the female to control the timing of sexual interactions.

-

Behavioral Assessment: The frequency and quality of appetitive behaviors (solicitations, hops/darts) and consummatory behaviors (lordosis) are scored from video recordings by trained observers.

Conditioned Place Preference (CPP) Paradigm in Syrian Hamsters

The CPP paradigm is used to assess the rewarding or aversive properties of a stimulus, in this case, to determine if this compound enhances the rewarding value of sexual interaction.

Methodology Details:

-

Apparatus: A three-chambered apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral start chamber.

-

Phases of the Paradigm:

-

Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

-

Conditioning: Over several days, the animal is confined to one of the conditioning chambers after receiving this compound and being paired with a sexually receptive male. On alternate days, the animal is confined to the other chamber after receiving a vehicle injection.

-

Post-Conditioning (Test): The animal is placed in the neutral start chamber and allowed to freely access both conditioning chambers. The time spent in each chamber is recorded.

-

-

Outcome: An increase in the time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug enhanced the rewarding properties of the stimulus. Preclinical studies have shown that while sexual experience itself can induce a conditioned place preference in female Syrian hamsters, this compound treatment did not enhance this sexual reward.

Summary and Conclusion